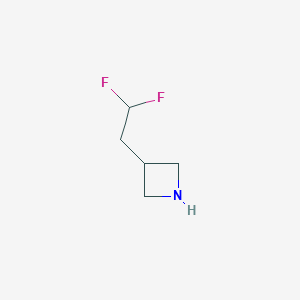

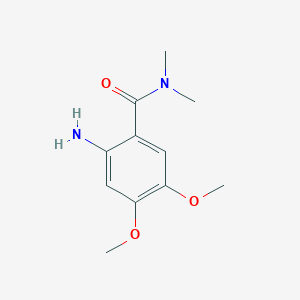

2-amino-4,5-dimethoxy-N,N-dimethylbenzamide

Overview

Description

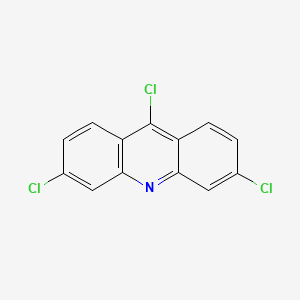

“2-amino-4,5-dimethoxy-N,N-dimethylbenzamide” is a chemical compound with the CAS Number: 178672-25-8 . It has a molecular weight of 224.26 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O3/c1-13(2)11(14)7-5-9(15-3)10(16-4)6-8(7)12/h5-6H,12H2,1-4H3 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 224.26 .Scientific Research Applications

Pharmacology and Toxicology of Hallucinogens

- Serotonergic hallucinogens, including compounds with a 2,5-dimethoxy substitution pattern, induce profound changes in perception and cognition through 5-HT2A receptor activation. N-Benzylphenethylamines (NBOMes), which have a structural similarity to the compound , show high affinity for the 5-HT2A receptor and potent hallucinogenic effects. These compounds have been associated with toxicity and fatalities, highlighting the importance of understanding their pharmacological and toxicological profiles (Halberstadt, 2017).

Anti-inflammatory Applications of Psychedelics

- Psychedelics, including 2,5-dimethoxy-substituted compounds, have emerged as potential anti-inflammatory agents. Activation of 5-HT2A receptors by these compounds produces significant anti-inflammatory effects in animal models, suggesting a new therapeutic area for compounds with similar structures (Flanagan & Nichols, 2018).

Bioactive Diketopiperazines

- Diketopiperazines (DKPs) are cyclic dipeptides with various bioactivities, including anti-tumor, neuroprotective, and immune-regulatory effects. The structural and functional diversity of DKPs in drug discovery could inform research on similar compounds, suggesting a potential for diverse pharmacological applications (Wang et al., 2013).

Lanthipeptides Production

- Lanthipeptides, ribosomally synthesized peptides with therapeutic potential, face challenges in sustainable production for clinical and commercial use. Research into the biosynthesis and synthetic production of these compounds could offer insights into scalable production methods for related compounds with complex structures (Ongey & Neubauer, 2016).

Spin Label Amino Acids in Peptide Studies

- The use of spin label amino acids, such as TOAC, in peptide synthesis and studies provides valuable insights into peptide dynamics, structure, and interactions with other molecules. This research area could inform the design and analysis of peptides containing or related to "2-amino-4,5-dimethoxy-N,N-dimethylbenzamide" (Schreier et al., 2012).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with this compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name |

2-amino-4,5-dimethoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-13(2)11(14)7-5-9(15-3)10(16-4)6-8(7)12/h5-6H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPRYYNMJHYFOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1N)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B3246490.png)

![3-[Methyl(phenyl)amino]propanoic acid hydrochloride](/img/structure/B3246499.png)

![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid](/img/structure/B3246510.png)

![Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate](/img/structure/B3246526.png)